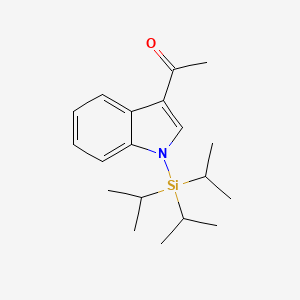

3-Acetyl-N-triisopropylsilyl indole

Description

The Indole (B1671886) Nucleus: A Foundational Scaffold in Chemical Synthesis

The indole framework is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.comijpsr.comnih.gov Its unique electronic properties and the ability to participate in various chemical transformations have made it an attractive target for organic chemists. derpharmachemica.com The development of new synthetic methods for constructing and functionalizing indoles remains an active area of research. derpharmachemica.com

Strategic Role of N-Protection in Indole Functionalization Methodologies

The protection of the indole nitrogen is a crucial strategy in multi-step organic synthesis. mdpi.orgnih.gov The N-H proton is acidic and can interfere with many standard organic reactions, leading to side products or complete inhibition of the desired transformation. N-protection mitigates these issues, allowing for controlled and regioselective reactions. mdpi.org A variety of protecting groups have been developed, each with its own advantages regarding installation, stability, and removal. mdpi.orgfishersci.ca The choice of protecting group can significantly influence the outcome of a reaction, a concept that is particularly relevant in the context of 3-acylindoles. rsc.org For instance, the use of a tert-butyldimethylsilyl group protects the nitrogen atom from reacting with electrophilic species. chemistryworld.com

The stability of silyl (B83357) protecting groups, a class to which triisopropylsilyl (TIPS) belongs, generally increases with steric bulk. The order of stability to hydrolysis is typically: Me3Si < Et3Si < tBuMe2Si < iPr3Si < tBuPh2Si. fishersci.ca This highlights the robustness of the triisopropylsilyl group compared to other common silyl ethers.

3-Acylindoles as Pivotal Building Blocks for Complex Molecular Architectures

3-Acylindoles are versatile intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules, including many natural products and pharmaceuticals. nih.govresearchgate.net The acetyl group at the C3 position can be readily transformed into various other functional groups, making 3-acylindoles valuable starting materials. researchgate.net They are key components in the synthesis of bioactive compounds with applications as anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The term "molecular building blocks" aptly describes these compounds, as they are ready-made structures with reactive functional groups that can be used to construct more elaborate molecular frameworks. youtube.com

The synthesis of 3-acylindoles can be achieved through various methods, including the Friedel-Crafts acylation of indoles. chemijournal.comresearchgate.net This reaction often involves the use of a catalyst and can be performed with or without N-protection. nih.govnih.gov

Historical Context and Evolution of 3-Acylindole Chemistry

The chemistry of 3-acylindoles has a rich history, with early methods often relying on harsh reaction conditions and resulting in low yields. chemijournal.com The Fischer indole synthesis, a classical method for preparing indoles, can also be adapted to produce 3-acylindoles. researchgate.netacs.org Over the years, significant advancements have been made in the synthesis of these compounds, with the development of milder and more efficient catalytic systems. nih.govrsc.orgrsc.org The introduction of N-protection strategies, particularly with robust groups like triisopropylsilyl, has further expanded the synthetic utility of 3-acylindoles, allowing for more complex and targeted molecular syntheses.

Structure

2D Structure

3D Structure

Properties

CAS No. |

889939-11-1 |

|---|---|

Molecular Formula |

C19H29NOSi |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

1-[1-tri(propan-2-yl)silylindol-3-yl]ethanone |

InChI |

InChI=1S/C19H29NOSi/c1-13(2)22(14(3)4,15(5)6)20-12-18(16(7)21)17-10-8-9-11-19(17)20/h8-15H,1-7H3 |

InChI Key |

CGXJUSLQRBGYNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl N Triisopropylsilyl Indole Construction

Sequential Functionalization Strategies

The most common and effective route to 3-Acetyl-N-triisopropylsilyl indole (B1671886) relies on a two-step sequential functionalization. This method provides a high degree of control over the substitution pattern of the indole ring.

N-Triisopropylsilylation of Indole Derivatives

The initial and crucial step in the synthesis is the protection of the indole nitrogen. This is necessary to prevent side reactions at the N1 position during the subsequent acylation step. The triisopropylsilyl (TIPS) group is a bulky and effective protecting group for this purpose.

The introduction of the TIPS group is typically achieved using triisopropylsilyl chloride (TIPSCl). The efficiency of this N-protection step is highly dependent on the reaction conditions. Key factors that are optimized include the choice of base, solvent, and reaction temperature. Common bases used for this transformation include sodium hydride (NaH), lithium diisopropylamide (LDA), and various metal hydrides. The selection of the base is critical as it influences the deprotonation of the indole nitrogen, which is a prerequisite for the nucleophilic attack on the silicon atom of TIPSCl.

For instance, the use of a strong base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at room temperature generally provides good to excellent yields of the N-silylated product. The bulky nature of the TIPS group helps in preventing over-silylation or migration of the silyl (B83357) group.

Table 1: Optimization of N-Triisopropylsilylation of Indole

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | DMF | 25 | 95 |

| 2 | LDA | THF | 0 to 25 | 92 |

| 3 | KH | THF | 25 | 90 |

| 4 | n-BuLi | Hexane/THF | -78 to 25 | 88 |

The efficiency of the N-silylation reaction is significantly influenced by several factors. The concentration of the reactants, the order of addition, and the reaction time all play a role in maximizing the yield and minimizing the formation of byproducts. For example, slow, portion-wise addition of the base to a solution of indole and TIPSCl can help to control the exothermicity of the reaction and prevent degradation of the starting material.

Furthermore, the purity of the reagents and the exclusion of moisture are paramount, as silyl chlorides are highly susceptible to hydrolysis. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is standard practice to ensure high efficiency. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting indole.

C3-Acetylation of N-Triisopropylsilyl Indoles

With the indole nitrogen successfully protected, the next step is the introduction of the acetyl group at the C3 position. The C3 position of indole is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. ikm.org.my

The Friedel-Crafts acylation is a classic and widely used method for the C3-acetylation of indoles. researchgate.net In this reaction, an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), is reacted with the N-protected indole in the presence of a Lewis acid catalyst. researchgate.net Common Lewis acids for this purpose include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and zinc oxide. ikm.org.myresearchgate.net

However, traditional Friedel-Crafts conditions can sometimes lead to low yields due to the ambident reactivity of indoles, which can result in competitive formation of different products. ikm.org.my The use of a bulky N-protecting group like TIPS helps to direct the acylation to the C3 position. The choice of Lewis acid is also critical, as strong Lewis acids like AlCl₃ can sometimes lead to decomposition. organic-chemistry.org

Table 2: C3-Acetylation of N-Triisopropylsilyl Indole via Friedel-Crafts Acylation

| Entry | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl Chloride | AlCl₃ | Dichloromethane (B109758) | 0 | 78 |

| 2 | Acetic Anhydride | SnCl₄ | 1,2-Dichloroethane | 25 | 85 |

| 3 | Acetyl Chloride | Zinc Oxide | Ionic Liquid | 25 | 90 researchgate.net |

| 4 | Acetic Anhydride | Y(OTf)₃ | Ionic Liquid | 25 | High researchgate.net |

To overcome the limitations of traditional Friedel-Crafts reactions, alternative protocols have been developed. A particularly effective method involves the use of acyl chlorides in the presence of dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). organic-chemistry.orgcolab.wsnih.gov This method allows for the selective acylation of indoles at the 3-position in high yields under mild conditions. organic-chemistry.orgcolab.wsnih.gov

This approach is applicable to a wide variety of indoles, including those with various functional groups, and notably, it can be performed without the need for NH protection in some cases. organic-chemistry.orgcolab.wsnih.gov However, for the synthesis of 3-Acetyl-N-triisopropylsilyl indole, the N-protection is already in place. The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂). organic-chemistry.orgcolab.wsnih.gov The use of Et₂AlCl has been reported to provide the highest efficiency. organic-chemistry.org

Table 3: C3-Acetylation using Acyl Chlorides with Dialkylaluminum Chloride

| Entry | Dialkylaluminum Chloride | Solvent | Temperature (°C) | Yield of 3-acetylindole (B1664109) (%) | Reference |

|---|---|---|---|---|---|

| 1 | Et₂AlCl | CH₂Cl₂ | 0 to 25 | 86 | organic-chemistry.org |

| 2 | Me₂AlCl | CH₂Cl₂ | 0 to 25 | High | organic-chemistry.org |

These optimized synthetic methodologies provide reliable and efficient pathways for the construction of this compound, a valuable building block in organic synthesis.

De Novo Indole Ring Construction for Direct Generation of this compound Precursors

The formation of the indole nucleus itself is a foundational aspect of synthesizing the target compound. While direct synthesis of N-silylated indoles via these methods is uncommon due to the harsh conditions often employed, these routes are paramount for creating the 3-acetylindole precursor, which is subsequently silylated.

Classical methods, though requiring vigorous conditions, remain relevant for producing the fundamental indole scaffold.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org To generate a 3-acetylindole precursor, the reaction would typically involve the condensation of a phenylhydrazine with a 1,2-dicarbonyl compound like diacetyl, followed by cyclization. researchgate.net The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A acs.orgacs.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) under acidic catalysis yields the aromatic indole. wikipedia.org While effective for the indole core, the acidic catalysts used (e.g., HCl, H₂SO₄, polyphosphoric acid) are generally incompatible with the acid-labile triisopropylsilyl (TIPS) group, necessitating that silylation occurs after the indole ring is formed. wikipedia.orgresearchgate.net

The Madelung synthesis offers an alternative, base-catalyzed route. wikipedia.org This reaction involves the high-temperature, intramolecular cyclization of an N-phenylamide using a strong base, such as sodium or potassium ethoxide. wikipedia.org To produce a precursor for 3-acetylindole, a suitably substituted N-acyl-o-toluidine would be required. The mechanism proceeds via deprotonation at both the amide nitrogen and the benzylic position, followed by a nucleophilic attack of the resulting carbanion on the amide's carbonyl carbon to initiate cyclization. wikipedia.orgyoutube.com Similar to the Fischer synthesis, the harsh conditions (strong base, temperatures of 200–400 °C) make it unsuitable for the direct inclusion of a silyl protecting group. wikipedia.org However, modified Madelung procedures under milder conditions have been developed, potentially offering a more compatible entry point for sensitive substrates. researchgate.netnih.gov

Modern synthetic chemistry heavily relies on transition metal catalysis to construct heterocyclic systems with high efficiency and functional group tolerance. These methods provide powerful alternatives for assembling the indole core.

Palladium catalysis has become a cornerstone for C-H functionalization and the formation of C-C and C-N bonds essential for indole synthesis. One notable strategy involves the palladium-catalyzed C-H arylation of free (NH) indoles that already possess a carbonyl group at the C3-position. acs.org For instance, a Pd(OAc)₂ catalyst system can be used to functionalize 3-acetylindoles. acs.org In some cases, these reactions can lead to domino C4-arylation followed by a migration of the acetyl group from the C3 to the C2 position. acs.org However, protection of the indole nitrogen, for example with a silyl group, can prevent this migration and yield the C4-arylation product exclusively. acs.org Another approach is the Buchwald modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones in a palladium-catalyzed reaction, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org

| Catalyst System | Reactants | Key Transformation | Reference |

|---|---|---|---|

| Pd(OAc)₂ / AgOAc | 3-acetylindole and iodoarenes | Domino C4-arylation/3,2-carbonyl migration | acs.org |

| Pd(OAc)₂ / AgOAc | N-protected 3-acetylindoles and iodoarenes | C4-arylation without acetyl group migration | acs.org |

| Palladium catalyst | Aryl bromides and hydrazones | Cross-coupling to form N-arylhydrazones (Fischer indole precursors) | wikipedia.org |

Rhodium(III) catalysis has emerged as a powerful tool for the C-H activation of indoles, enabling the synthesis of complex and varied indole structures. bohrium.comresearchgate.net These reactions often utilize a directing group to achieve high regioselectivity, targeting specific C-H bonds at the C2, C4, or C7 positions. bohrium.comresearchgate.net For example, Rh(III)-catalyzed C-H activation of indoles with maleimides can afford novel spiroindole derivatives. researchgate.net While many reported methods focus on functionalization of the indole core at positions other than C3, these strategies highlight the potential for developing tailored catalytic systems. bohrium.comresearchgate.net Novel C2-quaternary-indol-3-ones have been synthesized via a rhodium-catalyzed C–H activation and [3+2] spirocyclization of pseudo-indolones with nitroolefins. acs.org Such methodologies, which construct complex scaffolds around the indole core, could be adapted to generate precursors for the target molecule.

Gold catalysts, known for their ability to activate alkynes, have been successfully employed in the synthesis of functionalized indoles. nih.govunimi.it A common strategy involves the gold-catalyzed cyclization of 2-alkynylanilines to form 2-substituted indoles, which are then primed for electrophilic substitution at the C3 position. nih.gov One-pot procedures combining Au(III)-catalyzed cyclization with Au(I)-catalyzed C3-selective direct alkynylation have been developed, providing a straightforward route to 2-substituted-3-alkynylindoles. nih.gov While this introduces an alkynyl group rather than an acetyl group, such intermediates can be further elaborated. Furthermore, gold-catalyzed annulation of alkynyl thioethers with nitrenoids derived from isoxazoles offers a regioselective pathway to 3-sulfenylated indoles, demonstrating the versatility of gold catalysis in controlling substitution patterns on the indole ring. nih.gov

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Regioselective Control in Acetylation and Silylation Steps

Achieving the desired this compound structure hinges on the precise and regioselective introduction of both the acetyl and the silyl groups.

The acetylation of the indole ring is most commonly achieved via a Friedel-Crafts acylation reaction. For unprotected (N-H) indoles, this reaction shows a strong intrinsic preference for the C3 position due to its higher nucleophilicity compared to the C2 position and the benzene (B151609) portion of the ring. nih.govmdpi.com Various Lewis acid catalysts can be employed to promote this reaction using acetic anhydride or acetyl chloride as the acylating agent. researchgate.net Catalysts such as yttrium triflate (Y(OTf)₃) in an ionic liquid or boron trifluoride etherate (BF₃·OEt₂) have been shown to efficiently and regioselectively produce 3-acylindoles under mild conditions. nih.govmdpi.com The use of microwave irradiation can significantly shorten reaction times. nih.gov

| Catalyst | Acylating Agent | Solvent/Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Y(OTf)₃ | Acid anhydrides | [BMI]BF₄ (ionic liquid), microwave irradiation | Fast, green method, reusable catalyst | nih.gov |

| Boron trifluoride etherate (BF₃·OEt₂) | Anhydrides | Mild conditions | Efficient, high-yielding, scalable | mdpi.com |

| Various (e.g., AlCl₃, ZnCl₂) | Acetyl chloride or acetic anhydride | Various | Classical Friedel-Crafts conditions | researchgate.net |

The subsequent N-silylation step takes advantage of the steric properties of the triisopropylsilyl (TIPS) group. The introduction of this bulky silyl group onto the indole nitrogen is generally straightforward. The steric hindrance of the TIPS group not only directs it to the more accessible nitrogen atom but also provides steric shielding to the adjacent C2 position of the indole ring. tcichemicals.com This steric protection at C2 is synthetically useful as it can prevent undesired side reactions, such as the 3→2 migration of substituents during subsequent functionalization steps like lithiation. tcichemicals.com While methods for regioselective C-H silylation at other positions of the indole ring exist, they typically require specific directing groups and catalysts to overcome the inherent preference for N-silylation. researchgate.net Therefore, standard silylation conditions applied to a 3-acetylindole precursor reliably yield the desired N-TIPS protected product.

Green Chemistry Considerations in Synthetic Route Design

The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. These considerations focus on aspects such as the choice of solvents and catalysts, atom economy, and energy efficiency. By integrating these principles, chemists can design more sustainable and environmentally benign routes to this valuable compound.

The synthesis of this compound can be conceptually broken down into two primary transformations: the acylation of the indole ring at the C3 position and the silylation of the indole nitrogen. Green chemistry principles can be applied to both of these key steps.

One of the primary goals in green synthetic design is the reduction or elimination of hazardous substances. In the context of synthesizing this compound, this involves exploring alternatives to traditional reagents and solvents. For instance, the Friedel-Crafts acylation, a common method for introducing the acetyl group, often employs stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. Greener approaches focus on catalytic methods that are more efficient and produce fewer byproducts.

Catalytic Approaches for Greener Synthesis

Recent research has highlighted the use of reusable catalysts for the 3-acylation of indoles, which can significantly improve the environmental footprint of the synthesis. A notable development is the use of metal triflates, such as yttrium triflate (Y(OTf)₃), in catalytic amounts. nih.gov This method avoids the need for stoichiometric, moisture-sensitive Lewis acids and allows for the catalyst to be recovered and reused multiple times without a significant loss of activity. nih.gov

For the N-silylation step, traditional methods often rely on stoichiometric deprotonation of the indole with strong bases like sodium hydride, followed by reaction with a halosilane. This process generates stoichiometric amounts of salt byproducts. Catalytic N-silylation of indoles using hydrosilanes in the presence of rhodium or iron complexes presents a more atom-economical alternative. These catalytic systems offer high efficiency and reduce waste generation.

Alternative Solvents and Reaction Conditions

The choice of solvent is a critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research into the synthesis of substituted indoles has explored the use of more environmentally friendly solvents. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), has been shown to be effective for the 3-acylation of indoles. nih.gov Ionic liquids are non-volatile and can often be recycled, reducing solvent waste. nih.gov Furthermore, solvent-free reaction conditions or the use of water as a solvent are being explored for various indole functionalization reactions, representing a significant step towards greener synthesis.

Energy efficiency is another cornerstone of green chemistry. The use of microwave irradiation has been demonstrated to accelerate the 3-acylation of indoles, often leading to shorter reaction times and improved yields compared to conventional heating. nih.gov This can translate to significant energy savings, particularly in large-scale production.

The following table summarizes some of the green chemistry considerations for the key synthetic steps involved in the preparation of this compound.

| Synthetic Step | Traditional Method | Green Alternative | Key Green Advantages |

| 3-Acetylation | Friedel-Crafts with stoichiometric AlCl₃ in chlorinated solvents. | Catalytic Y(OTf)₃ in an ionic liquid with microwave irradiation. nih.gov | Reusable catalyst, avoidance of hazardous solvents, reduced energy consumption. |

| N-Silylation | Deprotonation with NaH followed by reaction with triisopropylsilyl chloride. | Catalytic silylation with a hydrosilane and a transition metal catalyst. | Higher atom economy, avoidance of stoichiometric strong bases. |

By considering these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally responsible. The ongoing development of new catalytic systems and the exploration of benign reaction media are key to advancing the green synthesis of this and other important chemical compounds.

Reactivity and Synthetic Transformations of 3 Acetyl N Triisopropylsilyl Indole

Electrophilic Aromatic Substitution and C-H Functionalization at Unsubstituted Positions

The functionalization of the indole (B1671886) core, specifically at the electron-rich pyrrole (B145914) ring (C2, C3) and the benzenoid ring (C4-C7), is a central theme in heterocyclic chemistry. For 3-Acetyl-N-triisopropylsilyl indole, the substitution pattern is heavily dictated by the combined electronic and steric influences of the N-TIPS and C3-acetyl groups.

C2-Functionalization via Directed Metalation

While C2-lithiation is a common strategy for functionalizing the indole nucleus, it is generally disfavored in substrates like this compound. The primary reason is the overwhelming directing effect of both the bulky N-silyl group and the C3-acetyl group towards the C4 position. Bulky groups on the indole nitrogen are known to sterically hinder deprotonation at the C2 position. Furthermore, the coordination of metalating agents (like organolithium reagents) to the C3-acetyl carbonyl group positions the metal in proximity to the C4- and C2-protons. However, the N-TIPS group strongly directs lithiation to the C4 position, making functionalization at C2 less competitive in this specific substrate. rsc.org

In other contexts, without the strong C4-directing influence of an N-TIPS group, C2-functionalization of 3-acyl indoles can be achieved. For instance, iridium-catalyzed C2-heteroarylation has been demonstrated where a pivaloyl group at C3 helps direct the reaction. acs.org However, the presence of the N-TIPS group makes C4 the more electronically accessible and sterically favored site for metalation.

C4-Selective Alkynylation and Other Functionalizations

The C4 position of this compound is the most activated site for C-H functionalization. This high selectivity arises from the synergistic directing effects of both substituents. The bulky N-triisopropylsilyl group is a well-established directing group for C4-lithiation and other metal-catalyzed C-H activations. rsc.org Simultaneously, a carbonyl group at the C3 position is also known to direct functionalization to the C4 position through chelation assistance in palladium-catalyzed reactions. nih.govnih.gov

Strategies for C4-functionalization often involve palladium catalysis, where a C3-carbonyl group can act as a transient or removable directing group. nih.govnih.gov For example, Pd(II)-catalyzed C4-arylation of free (NH) 3-formylindoles proceeds efficiently. nih.gov While direct studies on the C4-alkynylation of this compound are specific, the established principles strongly support this regioselectivity. Iridium-catalyzed methods have also been developed for the C4-alkynylation of indoles, directed by groups at the C3 position. nih.gov The N-TIPS group would be expected to enhance the C4-selectivity of such transformations.

Table 1: Examples of C4-Functionalization Directed by C3-Carbonyl Groups in Indoles This table illustrates the directing effect of C3-carbonyls, a principle applicable to this compound.

| C3-Substituent | N-Substituent | Reaction Type | Catalyst/Reagents | Product | Yield (%) | Reference |

| Formyl | H | Arylation | Pd(OAc)₂, Ligand, AgTFA | C4-Arylated Indole | 82 | nih.gov |

| Pivaloyl | H | Arylation | Pd(OAc)₂, Ag₂O | C4-Arylated Indole | High | nih.gov |

| Acetyl | H | Arylation | Pd(OAc)₂, AgOAc, TFA | C4-Arylated-C2-acetyl Indole | 83 | acs.org |

| Formyl | Methyl | Alkynylation | Pd(OAc)₂, TDG, Oxidant | C4-Alkynylated Indole | Good | nih.gov |

Ortho-Metalation Strategies for C-H Activation

Ortho-metalation refers to the deprotonation of a position adjacent to a directing group. In this compound, two directing groups are present. Ortho-metalation relative to the N-TIPS group would target the C7 and C2 positions, while ortho-metalation relative to the C3-acetyl group would target the C2 and C4 positions.

Experimental evidence from related systems strongly indicates that the C4 position is the preferred site of metalation. The convergence of directing vectors from both the N-TIPS and C3-acetyl groups to the C4 position makes it the kinetically and thermodynamically favored site for deprotonation and subsequent C-H activation. rsc.orgnih.gov Strategies employing directed lithiation have successfully functionalized the C4 position of N-silyl indoles. rsc.org For instance, the lithiation of N-silyl gramine, followed by electrophilic trapping, is a known method for C4-functionalization. rsc.org Similarly, palladium-catalyzed reactions that utilize the C3-carbonyl for chelation-assisted C-H activation also show high selectivity for the C4 position. acs.orgnih.gov Therefore, ortho-metalation strategies applied to this substrate are expected to yield C4-functionalized products with high regioselectivity.

Reactions Involving the Acetyl Moiety

The N-triisopropylsilyl group is a robust protecting group that is stable under a wide range of reaction conditions. Its presence allows for selective chemical transformations to be performed on the C3-acetyl group without interference from the acidic N-H proton found in unprotected indoles. The steric bulk of the TIPS group can influence the approach of reagents to the carbonyl, but it does not significantly alter the fundamental electronic reactivity of the acetyl group.

Nucleophilic Additions to the Carbonyl Group

The carbonyl of the acetyl group in this compound is susceptible to attack by various nucleophiles. These reactions are standard transformations for ketones and provide access to a diverse range of C3-substituted indoles. The N-TIPS group ensures that the nucleophile reacts exclusively at the carbonyl carbon.

Common nucleophilic additions include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Organometallic Addition: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl to form tertiary alcohols after acidic workup.

Wittig Reaction: Reaction with phosphorus ylides (Ph₃P=CHR) can convert the acetyl group into an alkene.

Table 2: Representative Nucleophilic Additions to the 3-Acetyl Group These are general reactions of 3-acetylindoles, facilitated by N-protection.

| Reaction Type | Reagent | Product Structure | General Product Class | Reference |

| Reduction | NaBH₄ | C(OH)CH₃ | Secondary Alcohol | researchgate.net |

| Grignard Addition | CH₃MgBr | C(OH)(CH₃)₂ | Tertiary Alcohol | researchgate.net |

| Reformatsky Reaction | BrZnCH₂CO₂Et | C(OH)(CH₃)CH₂CO₂Et | β-Hydroxy Ester | researchgate.net |

Condensation and Cyclocondensation Reactions

The acetyl group serves as a valuable handle for building more complex heterocyclic systems fused to or substituted on the indole core. Condensation reactions with bifunctional nucleophiles are a common strategy to construct five- or six-membered rings. The N-TIPS group is crucial for the success of these reactions, as it prevents the acidic N-H from competing in the condensation process.

Key condensation reactions include:

Fischer Indole Synthesis Analogs: While not a direct reaction of the acetyl group, the parent compound 3-acetylindole (B1664109) is a product of Fischer indole synthesis. researchgate.net

Heterocycle Formation: Reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives can yield pyrazole (B372694) rings. Condensation with hydroxylamine (B1172632) (H₂N-OH) can form isoxazoles.

Multi-component Reactions: 3-Acetylindoles are versatile substrates in multi-component reactions, such as the Gewald reaction, to produce highly substituted thiophenes, or in reactions with aldehydes and malononitrile (B47326) to form pyridines or pyrans. nih.gov

These transformations highlight the utility of the acetyl group as a synthetic linchpin, with the N-TIPS group providing essential protection and directing capabilities to enable complex molecular construction.

Functional Group Interconversions of the Acetyl Group

The acetyl group at the C3-position of the N-triisopropylsilyl indole offers a versatile handle for various functional group interconversions. These transformations allow for the elaboration of the indole core into more complex structures. For instance, the acetyl moiety can undergo reduction to an ethyl group or be converted into other functional groups, providing access to a diverse array of 3-substituted indole derivatives.

Metalation and Transmetalation Chemistry at Ring Positions

The use of the N-triisopropylsilyl protecting group has been instrumental in the development of selective metalation and transmetalation reactions on the indole ring. This strategy allows for the regioselective introduction of various substituents at specific positions, which is a cornerstone of modern indole synthesis.

Lithiation and Halogen-Metal Exchange

The bulky N-triisopropylsilyl group directs lithiation primarily to the C3 position. tcichemicals.com This regioselectivity is attributed to the steric hindrance at the C2 position, which prevents the common 3-to-2 lithium migration. tcichemicals.com This directed metalation provides a reliable method for generating a 3-lithioindole species, which can then react with various electrophiles to afford 3-substituted indoles. tcichemicals.com

Halogen-metal exchange is another fundamental reaction for creating organometallic intermediates from organic halides. wikipedia.org This reaction, particularly lithium-halogen exchange, is widely used to prepare organolithium compounds from organochlorides, bromides, and iodides. wikipedia.org The exchange rate typically follows the trend I > Br > Cl. wikipedia.org In the context of indole chemistry, metal-halogen exchange of bromoindoles is a key strategy for accessing substituted indoles. acs.org This method has been applied in the synthesis of complex indole-containing natural products. researchgate.net

Preparation and Reactivity of Organomagnesium, Organozinc, and Organotin Derivatives

Organometallic derivatives of indole, including organomagnesium, organozinc, and organotin compounds, are valuable intermediates in organic synthesis. These can be prepared through direct metalation or, more commonly, via transmetalation from a lithiated indole intermediate. researchgate.net

Organomagnesium Derivatives (Grignard Reagents): The preparation of Grignard reagents from aryl bromides can be facilitated by the use of i-PrMgCl·LiCl, which allows for the Br/Mg exchange to occur under mild conditions. google.com These organomagnesium compounds are reactive towards various electrophiles. google.com

Organozinc Derivatives: Functionalized organozinc compounds have gained significant attention due to their tolerance of a wide range of functional groups and their utility in cross-coupling reactions. organicreactions.org They can be prepared through several methods, including transmetalation from organolithium or organomagnesium precursors, or via direct insertion of zinc into organic halides, a process that can be catalyzed by cobalt salts. organicreactions.orggoogle.comresearchgate.net Organozinc reagents are generally less reactive than their lithium or magnesium counterparts, which can be advantageous in certain synthetic applications. wikipedia.org Their reactivity is often enhanced by transmetalation to other metals, such as copper or palladium, for use in cross-coupling reactions. organicreactions.org

Organotin Derivatives: Organotin reagents, or stannanes, are also important intermediates in cross-coupling chemistry, particularly in Stille coupling reactions. The preparation of these derivatives can be achieved through various methods, and their subsequent reactions provide a powerful tool for carbon-carbon bond formation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a valuable substrate in this context. The ability to selectively functionalize the indole ring at various positions through these methods has opened up new avenues for the construction of novel indole-based structures.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, particularly for the arylation of heterocyclic compounds. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org The reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. semanticscholar.org

In the context of indole chemistry, Suzuki-Miyaura coupling has been employed for the arylation at various positions of the indole ring. semanticscholar.orgias.ac.inresearchgate.netacs.orgrsc.org For instance, the C7 position of indazoles has been successfully arylated using this method. semanticscholar.org The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and regioselectivity. libretexts.orgsemanticscholar.org The use of N-protected indoles is common to avoid complications arising from the acidic N-H proton. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling of indole derivatives:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 85 | semanticscholar.org |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 92 | researchgate.net |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 78 | rsc.org |

Sonogashira Coupling and Alkyne Linchpin Strategies

The Sonogashira coupling is another key transition metal-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by palladium and a copper co-catalyst, is instrumental in the synthesis of alkynyl-substituted aromatics and heterocycles. wikipedia.org It is known for its mild reaction conditions, often being carried out at room temperature. wikipedia.org

Sonogashira coupling has been extensively used in the synthesis of indole derivatives. digitellinc.comacs.orgacs.org A common strategy involves the coupling of a haloaniline with a terminal alkyne, followed by an intramolecular cyclization to construct the indole ring. digitellinc.comacs.org This tandem Sonogashira-cyclization approach provides a direct and efficient route to various substituted indoles. digitellinc.com

Alkyne linchpin strategies leverage the reactivity of the alkyne moiety introduced via Sonogashira coupling. The resulting alkynyl indole can serve as a versatile intermediate for further transformations, allowing for the connection of different molecular fragments.

The following table presents typical conditions for the Sonogashira coupling of haloanilines to form indole precursors:

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp | 95 | acs.org |

| Pd/G | - | DBU | DMF | 160 | High | digitellinc.com |

| [DTBNpP]Pd(crotyl)Cl | - | Cs₂CO₃ | DMSO | Room Temp | Good | researchgate.net |

Other Pd-Catalyzed Coupling Transformations

Beyond the well-established Suzuki, Heck, and Negishi reactions, the reactivity of this compound extends to a variety of other palladium-catalyzed coupling transformations. The presence of the bulky N-triisopropylsilyl (TIPS) protecting group can influence the reactivity and selectivity of these reactions, while the acetyl group at the C3-position can modulate the electronic properties of the indole ring. These transformations are valuable for introducing diverse functional groups, further expanding the synthetic utility of this indole derivative. This section will focus on several key examples of such palladium-catalyzed couplings, including Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgwikipedia.org For a halo-substituted this compound, this reaction would enable the introduction of an alkynyl moiety at various positions on the indole nucleus. The reaction typically proceeds under mild conditions, which is advantageous for complex molecules. wikipedia.org

The general scheme for a Sonogashira coupling involving a hypothetical halo-substituted this compound is as follows:

Scheme 1: General Sonogashira Coupling of a Halo-3-acetyl-N-triisopropylsilyl Indole

Where X = I, Br, OTf; R' = Acetyl at C3; R'' = various substituents

Key to the success of the Sonogashira reaction is the choice of catalyst, base, and solvent. Common catalysts include Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt like CuI. The base, typically an amine such as triethylamine (B128534) or diisopropylethylamine, is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide. youtube.com

While no specific examples for this compound are prominently documented, the reactivity of other N-protected indoles in Sonogashira couplings suggests that the reaction is feasible. The bulky TIPS group is expected to be stable under these conditions and may offer some steric influence on the reaction.

Stille Coupling

The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or triflate. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. For a halo-substituted this compound, a Stille coupling would allow for the introduction of various carbon-based fragments, including alkyl, vinyl, aryl, and heteroaryl groups.

A generalized Stille coupling reaction is depicted below:

Scheme 2: General Stille Coupling of a Halo-3-acetyl-N-triisopropylsilyl Indole

Where X = I, Br, OTf; R' = Acetyl at C3; R'' = various organic groups

The catalytic system for a Stille reaction typically consists of a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand, which can be triphenylphosphine (B44618) or other phosphine-based ligands. The reaction is often carried out in a non-polar aprotic solvent like toluene or THF. A significant advantage of the Stille coupling is that it does not require a base, which can be beneficial for base-sensitive substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. For a halo-substituted this compound, this transformation would provide a direct route to N-aryl or N-alkyl substituted aminoindoles.

The general transformation is as follows:

Scheme 3: General Buchwald-Hartwig Amination of a Halo-3-acetyl-N-triisopropylsilyl Indole

Where X = I, Br, OTf; R' = Acetyl at C3; R'', R''' = H, alkyl, aryl

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst, ligand, and base. A variety of specialized phosphine (B1218219) ligands have been developed to facilitate this transformation, often in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.

The following interactive table summarizes the potential conditions for these palladium-catalyzed coupling reactions on a hypothetical halo-substituted this compound, based on established methodologies for similar substrates.

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI | Triethylamine, Diisopropylethylamine | THF, DMF, Toluene | Alkynyl-3-acetyl-N-triisopropylsilyl indole |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃ | None | Toluene, THF, Dioxane | Substituted-3-acetyl-N-triisopropylsilyl indole |

| Buchwald-Hartwig Amination | Amine (H-NR'R'') | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligand (e.g., BINAP, XPhos) | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Amino-3-acetyl-N-triisopropylsilyl indole |

Role and Influence of the N Triisopropylsilyl Protecting Group

Steric and Electronic Modulation of Indole (B1671886) Ring Reactivity

The TIPS group significantly influences the reactivity of the indole ring through a combination of steric and electronic effects. rsc.orgtaylorfrancis.com Its large steric bulk can hinder approaches to the N-1 and C-2 positions of the indole, thereby directing reactions to other sites. mdpi.org

Impact on Regioselectivity in Electrophilic and Metalation Reactions

The N-TIPS group exerts a strong directing effect on the regioselectivity of various reactions. In electrophilic aromatic substitutions, the inherent reactivity of the indole ring favors attack at the C-3 position to avoid disrupting the aromaticity of the benzene (B151609) ring in the resulting cationic intermediate. stackexchange.comnih.gov The presence of an N-protecting group can further modulate this preference. beilstein-journals.org While some electron-withdrawing groups can decrease the nucleophilicity at C-3 and favor attack at other positions, the bulky TIPS group generally reinforces the preference for C-3 substitution in many electrophilic reactions. beilstein-journals.orgnih.gov

In metalation reactions, such as lithiation, N-protection is often essential to direct the deprotonation to a specific position on the heterocyclic nucleus. mdpi.orgsigmaaldrich.com The N-TIPS group can direct metalation to the C-2 position. Subsequent reactions with electrophiles can then introduce substituents at this position. clockss.org This controlled regioselectivity is a powerful tool for the synthesis of 2,3-disubstituted indoles. clockss.org

Table 1: Regioselectivity in Reactions of N-Triisopropylsilyl Indole

| Reaction Type | Preferred Position of Substitution | Rationale |

| Electrophilic Aromatic Substitution | C-3 | Inherent electronic preference of the indole ring, reinforced by the steric bulk of the TIPS group directing away from C-2. stackexchange.comnih.gov |

| Metalation (e.g., Lithiation) | C-2 | The TIPS group directs the metalating agent to the adjacent C-2 position, enabling subsequent functionalization. sigmaaldrich.comclockss.org |

Stability and Orthogonal Deprotection Strategies

The TIPS group is known for its stability under a range of reaction conditions, yet it can be selectively removed when desired. This balance of stability and controlled cleavage is a key advantage of silyl (B83357) protecting groups. harvard.edu

The most common method for cleaving silyl ethers and N-silyl compounds is through the use of a fluoride (B91410) source. harvard.edu The high affinity of fluoride for silicon drives the reaction. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) and hydrogen fluoride-pyridine (HF-Py) are frequently employed for the deprotection of N-TIPS indoles. harvard.edunih.gov The reaction is typically efficient and proceeds under mild conditions. nih.gov The efficiency of TBAF-mediated desilylation can be influenced by the water content of the reagent. nih.gov

While generally stable to many acidic conditions, the N-TIPS group can be cleaved under specific, often strong, acidic conditions. mdpi.orgrsc.org This allows for selective deprotection in the presence of other acid-labile groups if the conditions are carefully chosen. However, fluoride-mediated methods are generally preferred for their milder nature and higher selectivity. harvard.edu

Investigation of Silyl Group Migration Phenomena

Silyl group migration is a known phenomenon in organic chemistry, where a silyl group can move from one heteroatom to another, or even to a carbon atom, under certain conditions. researchgate.nettuni.fi In the context of N-triisopropylsilyl indoles, while less common than in polyol systems, the potential for the TIPS group to migrate, for instance from the nitrogen to an oxygen atom in a side chain, should be considered, particularly under basic or thermal conditions. researchgate.netnih.gov Such migrations can sometimes be harnessed for synthetic advantage, leading to divergent synthesis pathways. tuni.fi

Comparative Analysis with Other N-Protecting Groups (e.g., Boc, Ts, SEM)

The choice of an N-protecting group is critical in indole synthesis, and the TIPS group offers a unique set of properties compared to other commonly used groups. mdpi.org

Table 2: Comparison of N-Protecting Groups for Indoles

| Protecting Group | Abbreviation | Key Characteristics | Common Deprotection Conditions |

| Triisopropylsilyl | TIPS | Bulky, stable to many conditions, directs C-2 metalation. | Fluoride ion (TBAF, HF-Py). harvard.edunih.gov |

| tert-Butoxycarbonyl | Boc | Carbamate, electron-withdrawing, stable to some nucleophiles. | Strong acid (e.g., TFA). rsc.org |

| Tosyl (p-Toluenesulfonyl) | Ts | Arylsulfonyl, strongly electron-withdrawing, very stable. | Reductive conditions (e.g., Na/NH3) or strong base. mdpi.org |

| (2-Trimethylsilyl)ethoxymethyl | SEM | N,O-acetal, stable to a range of conditions. | Fluoride ion or strong Lewis acids. mdpi.org |

The Boc group, being a carbamate, is electron-withdrawing and is readily cleaved with acid. rsc.org The tosyl group is a robust, strongly electron-withdrawing group that requires harsh conditions for removal. mdpi.org The SEM group is another silyl-containing group that offers different stability and deprotection profiles. mdpi.org The TIPS group's large steric hindrance and its specific utility in directing C-2 metalation distinguish it from these other protecting groups, making it a valuable tool for specific synthetic strategies involving 3-acetylindole (B1664109) and other indole derivatives. mdpi.orgclockss.org

Advanced Spectroscopic and Crystallographic Characterization of 3 Acetyl N Triisopropylsilyl Indole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of 3-Acetyl-N-triisopropylsilyl indole (B1671886), conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the different protons in the molecule. The aromatic protons of the indole ring typically appear in the downfield region of the spectrum. Specifically, a doublet at approximately 8.02 ppm is assigned to the proton at the 4-position of the indole ring, showing a coupling constant (J) of 8.0 Hz. rsc.org Other protons on the indole ring and the acetyl group also show characteristic chemical shifts and multiplicities.

¹H NMR Data for 3-Acetyl-N-triisopropylsilyl indole

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 8.02 | d | 8.0 | H-4 |

| 7.30 – 7.17 | m | Aromatic H | |

| 7.08 | d | 6.5 | Aromatic H |

| 6.99 | t | 7.4 | Aromatic H |

| 6.52 | s | H-2 | |

| 2.11 – 2.03 | m | Acetyl CH₃ | |

| 1.51 | s | Triisopropylsilyl CH | |

| 0.99 | t | 7.5 | Triisopropylsilyl CH₃ |

Data obtained in CDCl₃ at 400 MHz

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex proton and carbon spectra of molecules like this compound.

COSY (Correlation Spectroscopy) helps to identify protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure and conformation of the molecule in solution.

For indole derivatives, these techniques have been successfully employed to unambiguously assign all proton and carbon signals, confirming the connectivity and substitution pattern of the indole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₉H₂₉NOSi), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition. chemicalbook.com While a specific HRMS result for this exact compound is not available in the search results, analysis of similar compounds demonstrates the power of this technique in confirming molecular formulas. rsc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. While this compound itself is not chiral, chiral derivatives can be studied using ECD. The ECD spectrum is highly sensitive to the spatial arrangement of atoms, making it an excellent tool for stereochemical analysis. nih.gov Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to predict and interpret the spectra, aiding in the assignment of absolute configuration. nih.gov The application of time-resolved ECD can also probe transient chirality induced by light in achiral molecules. arxiv.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for the identification of functional groups within a molecule. By probing the characteristic vibrational modes of chemical bonds, these techniques provide a molecular fingerprint, offering valuable insights into the structure of complex systems like this compound. The analysis of its spectra can be systematically approached by considering the distinct contributions from the indole core, the 3-acetyl substituent, and the N-triisopropylsilyl (TIPS) protecting group.

The FT-IR spectrum reveals changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability. Consequently, they provide complementary information. For instance, the carbonyl (C=O) stretch is typically a very strong band in the IR spectrum, whereas C-C and C-Si bonds often yield strong signals in the Raman spectrum.

Indole Ring Vibrations

The vibrational characteristics of the indole ring system are well-documented. gelest.comresearchgate.net In the case of this compound, the substitution at the N-1 and C-3 positions significantly influences the electronic distribution and, consequently, the vibrational frequencies of the heterocyclic ring.

A key feature in the spectrum of unsubstituted indole is the N-H stretching vibration, which typically appears as a sharp band around 3400 cm⁻¹. researchgate.net The replacement of the hydrogen with the bulky triisopropylsilyl group eliminates this band, a clear indicator of successful N-silylation.

The aromatic C-H stretching vibrations of the indole ring are expected in the 3100-3000 cm⁻¹ region. libretexts.org The C=C stretching vibrations within the aromatic and pyrrole (B145914) rings give rise to a series of characteristic bands, typically found between 1620 cm⁻¹ and 1450 cm⁻¹. researchgate.net For example, parent indole shows characteristic aromatic C=C stretching at approximately 1577 cm⁻¹ and 1508 cm⁻¹, with C-C ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net Out-of-plane C-H bending vibrations ("oop") are also characteristic and appear in the lower frequency region of the spectrum, typically between 900-675 cm⁻¹. libretexts.org

Acetyl Group Vibrations

The 3-acetyl group introduces several distinct and readily identifiable vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration. For α,β-unsaturated ketones, this band is typically observed in the range of 1685-1666 cm⁻¹. libretexts.org Its exact position is sensitive to conjugation with the indole ring, which lowers the frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).

In addition to the C=O stretch, the acetyl group is characterized by C-H stretching and bending vibrations of its methyl group. Symmetric and asymmetric C-H stretching modes appear in the 3000-2850 cm⁻¹ range, while symmetric and asymmetric C-H bending (scissoring and rocking) modes are expected around 1450 cm⁻¹ and 1360 cm⁻¹, respectively.

N-Triisopropylsilyl (TIPS) Group Vibrations

Vibrations involving the silicon atom are particularly diagnostic. The Si-C stretching and bending modes are key features. While data for N-silyl compounds can be sparse, information from related organosilicon compounds provides a reliable guide. gelest.com The Si-N bond itself gives rise to a stretching vibration, though it can be of variable intensity. The most characteristic vibrations are associated with the Si-(CH(CH₃)₂)₃ moiety. Sharp peaks related to the Si(CH₃)₃ groups are often seen, with a notable band around 1250 cm⁻¹ attributed to the Si-C bonds. researchgate.net The Si-C₃ framework vibrations and CH₃ rocking modes associated with the isopropyl groups typically appear in the fingerprint region below 1000 cm⁻¹. For instance, general Si-CH₃ group vibrations are assigned to signals around 865 cm⁻¹. researchgate.net

The combination of these individual functional group vibrations results in the complex and unique FT-IR and Raman spectra of this compound, allowing for its unambiguous characterization.

Interactive Data Table: Characteristic Vibrational Frequencies (FT-IR/Raman) for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Notes |

| Indole Core | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Confirms aromatic protons. |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Series of bands characteristic of the fused ring system. | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Sensitive to substitution pattern on the benzene (B151609) ring. | |

| N-H Stretch | N/A | Absent | Absence confirms N-1 substitution with the TIPS group. | |

| Acetyl Group | Carbonyl (C=O) Stretch | 1685 - 1665 | Very Strong | Lower frequency due to conjugation with the indole π-system. |

| Methyl C-H Stretch | 3000 - 2850 | Medium | Overlaps with TIPS C-H stretching. | |

| Methyl C-H Bend | 1450 & 1360 | Medium | Characteristic scissoring and rocking modes. | |

| TIPS Group | C-H Stretch (isopropyl) | 2980 - 2860 | Strong | Intense bands from the nine methyl and three methine C-H bonds. |

| Si-C Stretch | ~1250 | Strong, Sharp | Often a prominent feature for silyl (B83357) groups. | |

| Si-C₃/CH₃ Rock | < 1000 | Medium to Strong | Complex series of bands in the fingerprint region. |

Computational and Theoretical Studies on 3 Acetyl N Triisopropylsilyl Indole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic structure and predict the reactivity of molecules. For 3-Acetyl-N-triisopropylsilyl indole (B1671886), DFT calculations can provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on related 3-acetylindole (B1664109) derivatives have shown that the acetyl group at the C3 position acts as an electron-withdrawing group, which influences the electron density of the indole ring system. researchgate.net The N-silylation with a bulky group like TIPS is known to further modulate these electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. In indole systems, the HOMO is typically distributed over the pyrrole (B145914) ring, indicating its nucleophilic character. The LUMO, conversely, is often located on the benzene (B151609) ring. For 3-Acetyl-N-triisopropylsilyl indole, the electron-withdrawing acetyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the acetyl carbon and the C2 position of the indole ring. The bulky TIPS group, through steric and electronic effects, would influence the energy and distribution of the HOMO.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For 3-acetylindole, the MEP shows a region of negative potential around the carbonyl oxygen of the acetyl group, indicating a site for electrophilic attack. researchgate.net In this compound, a similar negative potential region is expected. The large, non-polar TIPS group would exhibit a relatively neutral potential.

Reactivity Descriptors: DFT calculations allow for the determination of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. These parameters, derived from the HOMO and LUMO energies, quantify the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively.

Table 1: Predicted Electronic Properties of this compound based on related compounds

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high, localized primarily on the indole ring, suggesting nucleophilic character. |

| LUMO Energy | Lowered by the acetyl group, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, influencing the molecule's kinetic stability and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; neutral potential around the TIPS group. |

| Key Reactive Sites | Nucleophilic attack at the acetyl carbonyl carbon and C2 position; electrophilic attack at the indole nitrogen (if deprotected). |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a means to explore the conformational landscape and intermolecular interactions of this compound over time. The large and flexible triisopropylsilyl group introduces significant conformational possibilities.

Intermolecular Interactions: In a condensed phase, this compound molecules would interact through various non-covalent forces. MD simulations can quantify these interactions, which are primarily van der Waals forces due to the large non-polar surface area of the TIPS group. The acetyl group can participate in dipole-dipole interactions. In the presence of a solvent, the simulations can also model the solvation shell and its effect on the molecule's conformation and dynamics.

Computational NMR and X-ray Diffraction Predictions for Structural Validation

Computational methods can predict spectroscopic and crystallographic data, which can then be compared with experimental results for structural validation.

Computational NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using DFT methods. For this compound, predicting the ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. The calculated shifts would be highly sensitive to the molecule's conformation, particularly the orientation of the TIPS and acetyl groups. Comparing these predicted spectra with experimental data for related compounds, such as 3-acetylindole chemicalbook.com and N-acetylindole journals.co.za, helps in assigning the signals and confirming the molecular structure.

Computational X-ray Diffraction: While obtaining a single crystal suitable for X-ray diffraction can be challenging, computational methods can predict the crystal structure. This involves searching for the most stable packing of the molecules in a crystal lattice. The predicted unit cell parameters and atomic coordinates can then be compared with experimental X-ray data if available. The crystal structure of related N-silyl indole derivatives has been reported, providing a basis for such predictions. nih.gov The bulky TIPS group is expected to dominate the crystal packing, leading to a structure that maximizes intermolecular van der Waals contacts.

Table 2: Predicted Spectroscopic and Crystallographic Data for this compound

| Data Type | Predicted Characteristics |

| ¹H NMR | Downfield shift for the indole protons adjacent to the acetyl group. Complex multiplet for the isopropyl protons of the TIPS group. |

| ¹³C NMR | Characteristic signals for the carbonyl carbon of the acetyl group and the carbons of the indole ring. The silyl-substituted nitrogen would influence the chemical shift of the adjacent carbons. journals.co.za |

| X-ray Crystal Structure | The bulky TIPS group is expected to play a significant role in the crystal packing, likely leading to a loosely packed structure with significant intermolecular distances. The indole rings may exhibit π-π stacking interactions. |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, several reaction types are of interest.

Electrophilic Substitution: The indole ring is susceptible to electrophilic attack. The presence of the acetyl group at C3 deactivates this position, suggesting that electrophilic substitution would likely occur at other positions, such as C5 or C6, or potentially at C2. The TIPS group serves as a protecting group for the indole nitrogen, preventing N-substitution. Computational analysis of the reaction pathways for electrophilic aromatic substitution can determine the relative activation barriers for attack at different positions, thus predicting the regioselectivity.

Reactions at the Acetyl Group: The carbonyl group can undergo nucleophilic addition. Computational modeling of the addition of various nucleophiles can provide insights into the reaction mechanism and stereoselectivity. The steric hindrance from the adjacent indole ring and the bulky TIPS group would influence the trajectory of the incoming nucleophile.

Deprotection of the TIPS Group: The removal of the TIPS group is a common synthetic step. Computational studies can model the mechanism of deprotection under various conditions (e.g., fluoride-mediated), identifying the key intermediates and transition states involved.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. frontiersin.org While no specific QSPR models for this compound have been reported, such models could be developed to predict properties like solubility, boiling point, or chromatographic retention times.

To build a QSPR model, a dataset of related indole derivatives with known properties would be required. nih.govnih.goveurjchem.com Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods like multiple linear regression or machine learning algorithms would then be used to establish a mathematical relationship between the descriptors and the property of interest. Such a model could then be used to predict the properties of this compound.

Applications in Complex Molecule Synthesis

Precursor in the Synthesis of Indole (B1671886) Alkaloids and Analogues

3-Acetyl-N-triisopropylsilyl indole is a key starting material for the synthesis of a variety of bioactive indole alkaloids. rawdatalibrary.netnih.gov The 3-acetyl group serves as a versatile handle for elaboration into more complex side chains and for the construction of additional ring systems characteristic of many indole alkaloids. rawdatalibrary.netresearchgate.net A recent review highlights that 3-acetylindole (B1664109) is an important core for synthesizing alkaloids such as (5-Indole)oxazole alkaloids, β-carboline alkaloids, bis-indole alkaloids, chuangxinmycin, meridianine, and (±) indolemycin. rawdatalibrary.netnih.govresearchgate.net

The N-TIPS group plays a crucial role in these syntheses. It prevents undesired side reactions at the indole nitrogen, such as N-alkylation or N-acylation, and its steric bulk can direct reactions to other positions of the indole nucleus with high regioselectivity. chemimpex.com For instance, in the synthesis of complex alkaloids, the acetyl group can be transformed through various reactions, including aldol (B89426) condensations, Mannich reactions, or conversion to enolates for alkylation, all while the indole nitrogen is shielded. derpharmachemica.com Once the desired molecular framework is assembled, the TIPS group can be readily removed under mild conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the N-H indole, a common feature in natural alkaloids.

A general synthetic pathway to indole alkaloid precursors starting from 3-acetylindole involves the condensation with various aldehydes to form chalcone-like structures, which can then be further cyclized. derpharmachemica.com The use of the N-TIPS variant of 3-acetylindole in such sequences would offer improved solubility in organic solvents and potentially higher yields due to the suppression of side reactions.

Table 1: Examples of Indole Alkaloids Synthesized from 3-Acetylindole Derivatives

| Indole Alkaloid Class | Key Synthetic Transformation of the 3-Acetyl Group | Reference |

|---|---|---|

| β-Carboline Alkaloids | Pictet-Spengler reaction of a tryptamine (B22526) equivalent derived from the acetyl group. | nih.govresearchgate.net |

| Bis-indole Alkaloids | Dimerization reactions involving the activated C3 side chain. | rawdatalibrary.netnih.gov |

| Chuangxinmycin | Nitration and subsequent functionalization of the indole ring, with the acetyl group being a key directing element. | nih.govresearchgate.net |

Building Block for Novel Heterocyclic Ring Systems

The reactivity of the 3-acetyl group makes this compound an excellent starting point for the construction of novel heterocyclic rings fused to the indole core. rsc.org The acetyl moiety can participate in a variety of cyclization reactions, leading to the formation of pyran, pyridine, and other heterocyclic systems.

For example, the acetyl group can be a key component in intramolecular hetero-Diels-Alder reactions to form γ-carboline alkaloids. researchgate.net Furthermore, condensation of the acetyl group with dinucleophiles can lead to the formation of five, six, or seven-membered heterocyclic rings. The N-TIPS group ensures that the indole nitrogen does not interfere with these transformations. A study on the synthesis of novel indole derivatives demonstrated that 3-acetylindole can be condensed with various benzaldehydes and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazoline-substituted indoles. derpharmachemica.com

The development of multicomponent reactions (MCRs) has further expanded the utility of indole derivatives in constructing complex heterocycles. nih.gov While specific examples using this compound are not prevalent, the principles of MCRs suggest its suitability as a substrate. For instance, an MCR involving the acetyl group, an amine, and a third component could lead to the rapid assembly of complex, drug-like scaffolds.

Utilization in Late-Stage Functionalization (LSF) of Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex molecules, such as drug candidates or natural products, in the final steps of a synthesis. researchgate.net The N-TIPS group in this compound makes it a suitable candidate for LSF strategies. The robust nature of the TIPS group allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the indole nitrogen. chemimpex.comrsc.org

For instance, if this compound is incorporated into a larger molecule, the acetyl group can be selectively modified in a late-stage step to introduce new functional groups or to attach the molecule to a solid support or a biological probe. Moreover, the presence of the silyl (B83357) group can direct C-H functionalization reactions to other positions of the indole ring, such as C2 or C7, with high selectivity. nih.gov This allows for the diversification of complex indole-containing molecules at a late stage, which is highly valuable for structure-activity relationship (SAR) studies. Recent research has shown the utility of photoredox catalysis for the late-stage C-H amidation of N-unprotected indoles, a strategy that could be adapted for N-silyl protected indoles to achieve different selectivity. nih.gov

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for high-throughput screening. This compound serves as an excellent scaffold for such endeavors. The acetyl group provides a convenient attachment point for a variety of building blocks, allowing for the generation of a diverse library of C3-substituted indoles.

The general strategy involves reacting this compound with a library of aldehydes, amines, or other reagents to generate a combinatorial library of products. The N-TIPS group ensures that the reactions are clean and high-yielding, which is a prerequisite for successful library synthesis. For example, a library of chalcone-like molecules can be generated by condensing this compound with a diverse set of aldehydes. derpharmachemica.com These libraries can then be screened for biological activity, leading to the identification of new drug leads. The use of solid-phase synthesis, where the indole scaffold is attached to a resin, can further streamline the process of library generation and purification. The indole scaffold itself is a major target for the construction of small-molecule libraries for the discovery of therapeutic leads. nih.gov

Integration into Divergent Synthetic Strategies

Divergent synthesis is a powerful approach that allows for the creation of a wide range of structurally diverse molecules from a common intermediate. wikipedia.org this compound is an ideal starting point for divergent synthetic strategies due to its two orthogonal reactive sites: the acetyl group and the protected indole nitrogen.

From this common precursor, a multitude of different product classes can be accessed. For example, modification of the acetyl group through reactions like Wittig olefination, Baeyer-Villiger oxidation, or reduction followed by substitution can lead to a variety of C3-functionalized indoles. Subsequently, deprotection of the TIPS group and reaction at the indole nitrogen can introduce another layer of diversity. This approach has been utilized in the divergent synthesis of indole-based natural product libraries. nih.gov The ability to selectively manipulate different parts of the molecule allows for the efficient exploration of chemical space around the indole scaffold. This strategy is particularly valuable for the synthesis of pseudo-natural products, which combine fragments of natural products in novel ways to create biologically active molecules. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (5-Indole)oxazole alkaloids |

| β-Carboline alkaloids |

| Bis-indole alkaloids |

| Chuangxinmycin |

| Meridianine |

| (±) Indolemycin |

| Tetrabutylammonium fluoride |

| 3-acetylindole |

| γ-carboline alkaloids |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized indoles is a mature field, yet the pursuit of more efficient and environmentally benign methodologies remains a significant research endeavor. acs.org For a molecule like 3-Acetyl-N-triisopropylsilyl indole (B1671886), future research will likely focus on moving beyond traditional batch syntheses towards more sustainable approaches.

Key areas for development include:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scalability. mdpi.comucsb.edu The application of flow chemistry to the synthesis of 3-Acetyl-N-triisopropylsilyl indole could lead to higher yields, reduced reaction times, and minimized solvent waste. acs.orgmtroyal.ca For instance, the N-silylation and subsequent C3-acetylation could be performed in a sequential flow setup, potentially telescoping multiple synthetic steps into a single, continuous operation.

Catalytic C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to installing the acetyl group at the C3 position of an N-TIPS protected indole. Future research could explore novel transition-metal catalysts or photocatalytic systems to achieve this transformation, thereby avoiding the use of stoichiometric activating or directing groups and reducing the generation of byproducts.